1H NMR and 13C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid
1H NMR and 13C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-2-mercaptobenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-mercaptobenzoic acid. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally analogous compounds and fundamental NMR principles to offer a detailed spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. We will delve into the theoretical underpinnings of chemical shifts, spin-spin coupling, and the influence of substituents on the benzene ring, providing a robust framework for understanding the NMR properties of this and similar molecules.
Introduction: The Structural Significance of 4-Fluoro-2-mercaptobenzoic acid
4-Fluoro-2-mercaptobenzoic acid is a substituted aromatic compound featuring a carboxylic acid, a fluorine atom, and a thiol group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The presence of a thiol group suggests potential applications in metal chelation and bioconjugation, while the fluorine atom can significantly influence the molecule's electronic properties and biological activity.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity of atoms and gain insights into the electronic structure of the molecule. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 4-Fluoro-2-mercaptobenzoic acid is expected to exhibit distinct signals for the aromatic protons, the carboxylic acid proton, and the thiol proton. The chemical shifts and splitting patterns of the aromatic protons are governed by the electronic effects of the three substituents.
Substituent Effects on Aromatic Protons
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-COOH (Carboxylic Acid): This group is electron-withdrawing and will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).
-
-F (Fluorine): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect, which deshields nearby protons. It also possesses lone pairs that can participate in resonance, which can have a shielding effect, particularly at the para position.
-
-SH (Thiol): The thiol group is generally considered a weak electron-donating group through resonance and weakly electron-withdrawing through induction.
Considering these effects, we can predict the relative chemical shifts of the three aromatic protons.
Predicted Chemical Shifts and Splitting Patterns
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6.
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H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and ortho to the thiol group. It is expected to be significantly deshielded. It will be split by H-5 (para coupling) and by the fluorine at C-4 (meta coupling).
-
H-5: This proton is meta to the carboxylic acid, ortho to the fluorine, and meta to the thiol group. The strong electronegativity of the adjacent fluorine will cause a significant downfield shift. It will be split by H-3 (para coupling), H-6 (ortho coupling), and the fluorine at C-4 (ortho coupling).
-
H-6: This proton is ortho to the carboxylic acid group and meta to both the fluorine and thiol groups. It is expected to be the most downfield-shifted aromatic proton due to the proximity of the carboxylic acid. It will be split by H-5 (ortho coupling) and the fluorine at C-4 (meta coupling).
The carboxylic acid proton (-COOH) will likely appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-14 ppm.[2] The thiol proton (-SH) will also likely be a singlet, with a chemical shift that can vary depending on concentration and solvent.
Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-2-mercaptobenzoic acid
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | ~7.2 - 7.4 | dd | J(H3-H5) ≈ 1-2 Hz, J(H3-F) ≈ 4-6 Hz |
| H-5 | ~7.0 - 7.2 | ddd | J(H5-H6) ≈ 8-9 Hz, J(H5-F) ≈ 8-10 Hz, J(H5-H3) ≈ 1-2 Hz |
| H-6 | ~7.9 - 8.1 | dd | J(H6-H5) ≈ 8-9 Hz, J(H6-F) ≈ 5-7 Hz |
| -COOH | ~12 - 13 | br s | - |
| -SH | ~3.5 - 4.5 | s | - |
Visualizing Coupling Interactions
The spin-spin coupling interactions between the protons and the fluorine atom are crucial for structural assignment. The following diagram illustrates these relationships.
Caption: Predicted coupling interactions in 4-Fluoro-2-mercaptobenzoic acid.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 4-Fluoro-2-mercaptobenzoic acid is expected to show seven distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry.[3][4] The chemical shifts will be influenced by the attached substituents, and the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹³C-¹⁹F coupling).
Substituent Effects on ¹³C Chemical Shifts
-
-COOH: The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at a very downfield chemical shift. The ipso-carbon (C-1) will also be deshielded.
-
-F: The carbon directly attached to the fluorine (C-4) will be highly deshielded due to the strong electronegativity of fluorine and will show a large one-bond C-F coupling constant.
-
-SH: The thiol group has a more moderate effect on the chemical shift of the carbon it is attached to (C-2).
Predicted Chemical Shifts and C-F Coupling
The chemical shifts of the aromatic carbons can be predicted based on data from similar compounds like 4-fluorobenzoic acid.[5] The most notable feature will be the splitting of the carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms.[6][7]
Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-2-mercaptobenzoic acid
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted ¹JCF, ²JCF, ³JCF (Hz) |
| C-1 | ~130 - 135 | d | ³JCF ≈ 3-5 Hz |
| C-2 | ~135 - 140 | d | ³JCF ≈ 3-5 Hz |
| C-3 | ~118 - 122 | d | ²JCF ≈ 20-25 Hz |
| C-4 | ~160 - 165 | d | ¹JCF ≈ 240-250 Hz |
| C-5 | ~115 - 120 | d | ²JCF ≈ 20-25 Hz |
| C-6 | ~130 - 135 | d | ³JCF ≈ 7-9 Hz |
| -COOH | ~168 - 172 | s | - |
Visualization of Carbon Environments
The following diagram illustrates the unique carbon environments and their proximity to the fluorine atom, which dictates the C-F coupling patterns.
Caption: Carbon environments and their coupling relationship to fluorine.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: A deuterated solvent that can dissolve the analyte is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for benzoic acid derivatives as it can dissolve the compound and its exchangeable protons (-COOH and -SH) will be observable.
-
Concentration: Prepare a solution of approximately 5-10 mg of 4-Fluoro-2-mercaptobenzoic acid in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Experimental Workflow Diagram
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-2-mercaptobenzoic acid. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid theoretical framework for interpreting the spectral features of this molecule. The predicted chemical shifts, multiplicities, and coupling constants offer valuable guidance for the structural elucidation of this and related compounds. The outlined experimental protocol provides a practical approach for obtaining high-quality NMR data. This guide serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development.
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